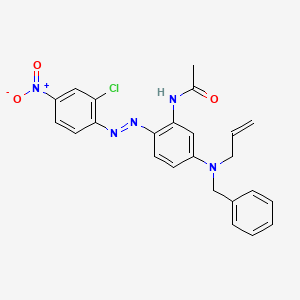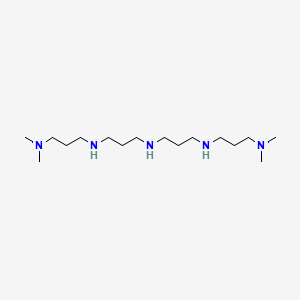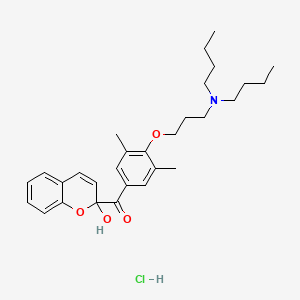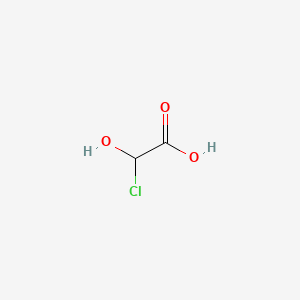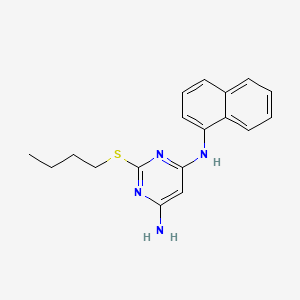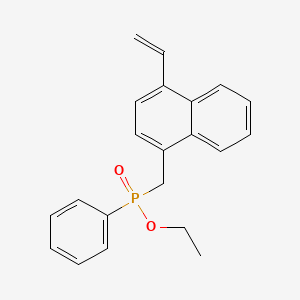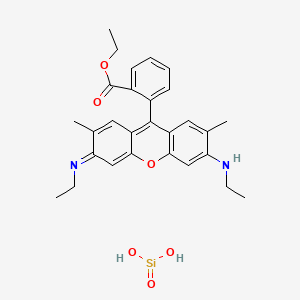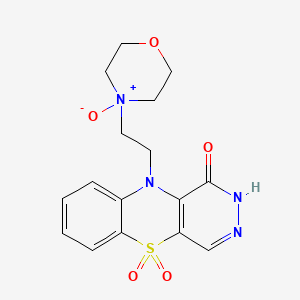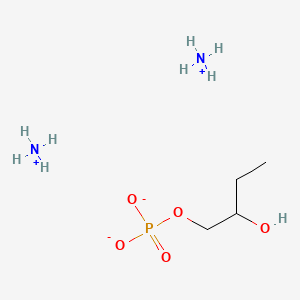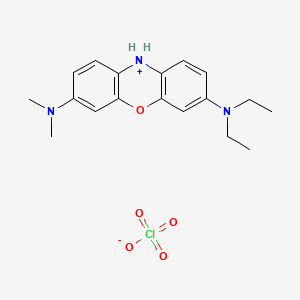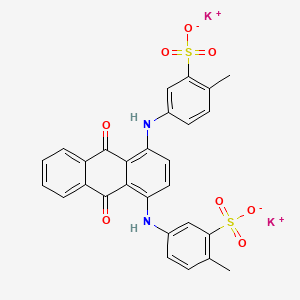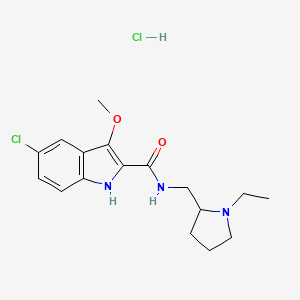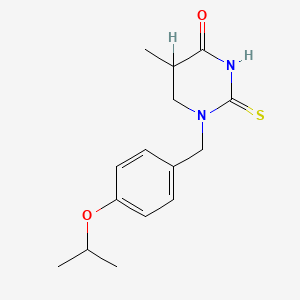
Tetrahydro-5-methyl-1-((4-(1-methylethoxy)phenyl)methyl)-2-thioxo-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NIOSH/MX8958000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control workplace chemical hazards .
準備方法
The preparation methods for NIOSH/MX8958000 involve various synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) includes a collection of sampling and analytical methods for workplace exposure monitoring . These methods are developed or adapted by NIOSH or its partners and evaluated according to established protocols and performance criteria . Industrial production methods may involve specific sampling protocols, analytical accuracy, cost considerations, and optimum sample numbers .
化学反応の分析
NIOSH/MX8958000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The NIOSH Manual of Analytical Methods provides detailed information on the reagents and conditions used in these reactions . Common reagents may include solvents like carbon disulfide and methanol, and the reactions are typically conducted under controlled conditions to ensure accuracy and precision . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
NIOSH/MX8958000 has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry for various purposes. For example, the NIOSH Nanotechnology Research Center conducts research on the occupational safety and health implications and applications of advanced materials and nanotechnology . The compound may also be used in the development of occupational robots that enhance worker safety and health . Additionally, NIOSH funds research grants to support studies on the potential health effects of exposure to hazardous drugs and other chemicals .
作用機序
The mechanism of action of NIOSH/MX8958000 involves its interaction with specific molecular targets and pathways. The compound may exhibit carcinogenicity, reproductive toxicity, teratogenicity, organ toxicity at low doses, genotoxicity, or other hazardous effects . The exact mechanism depends on the molecular structure and toxicity profile of the compound, as well as its interaction with biological systems .
類似化合物との比較
NIOSH/MX8958000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and other hazardous chemicals listed in the NIOSH Pocket Guide to Chemical Hazards . Similar compounds may include cyanides, fluorides, and manganese compounds, which are also found in workplaces and exhibit similar hazardous properties . The uniqueness of NIOSH/MX8958000 lies in its specific molecular structure and the particular hazards it poses to workers.
Conclusion
NIOSH/MX8958000 is a significant compound in the field of occupational safety and health. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance in ensuring workplace safety and health. Understanding the properties and hazards of NIOSH/MX8958000 is crucial for protecting workers and preventing occupational exposure to hazardous chemicals.
特性
CAS番号 |
62554-18-1 |
|---|---|
分子式 |
C15H20N2O2S |
分子量 |
292.4 g/mol |
IUPAC名 |
5-methyl-1-[(4-propan-2-yloxyphenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H20N2O2S/c1-10(2)19-13-6-4-12(5-7-13)9-17-8-11(3)14(18)16-15(17)20/h4-7,10-11H,8-9H2,1-3H3,(H,16,18,20) |
InChIキー |
YCSBAKTVODFMFU-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(=S)NC1=O)CC2=CC=C(C=C2)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


